BenchChemオンラインストアへようこそ!

N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Epigenetics Histone Demethylase KDM4C

This 3,5-dimethylisoxazole-4-acetamide delivers a unique combination of a validated acetyl-lysine bioisostere core, low logP (0.3), and a free amide H-bond donor—critical for bromodomain engagement, KDM4C cellular profiling, and MAO-A inhibitor design. Its superior aqueous solubility over N-methyl analogs prevents aggregation in high-concentration screens (ITC, SPR, NMR), ensuring reproducible data. Choose this minimal pharmacophore for efficient SAR exploration and cell-permeability optimization.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 19785-40-1
Cat. No. B009414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
CAS19785-40-1
SynonymsAcetamide, N-(3,5-dimethyl-4-isoxazolyl)- (8CI,9CI)
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)NC(=O)C
InChIInChI=1S/C7H10N2O2/c1-4-7(8-6(3)10)5(2)11-9-4/h1-3H3,(H,8,10)
InChIKeyLBTCXHUGDNALOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethyl-1,2-oxazol-4-yl)acetamide (CAS 19785-40-1) Baseline and Functional Context for Informed Procurement


N-(3,5-Dimethyl-1,2-oxazol-4-yl)acetamide is a small-molecule isoxazole acetamide (C₇H₁₀N₂O₂, MW 154.17) that features a 3,5-dimethylisoxazole core linked to an acetamide side‑chain at the 4‑position . The 3,5‑dimethylisoxazole moiety is recognized as a bioisostere of acetyl‑lysine, enabling engagement with bromodomain‑containing proteins and epigenetic targets [1]. The compound exhibits physicochemical properties that differentiate it from close structural analogs, including a low computed logP of 0.3, a high predicted pKa (13.86±0.70), and a melting point of 114–115 °C, which collectively influence solubility, ionisability, and handling characteristics [2].

Why N-(3,5-Dimethyl-1,2-oxazol-4-yl)acetamide Cannot Be Replaced by Generic Isoxazole Acetamides


In-class isoxazole acetamides that differ only by N‑substitution or ring‑methylation pattern display markedly altered hydrogen‑bond donor capacity, lipophilicity, and solid‑state properties. For instance, the N‑methyl analog (CAS 403793‑51‑1) lacks the hydrogen‑bond donor present in the target compound (HBD count 1 vs 0) and exhibits a computed logP of 1.27 compared to 0.3 for the target, resulting in a >10‑fold difference in predicted hydrophilicity [1]. Such variations directly impact aqueous solubility, formulation behavior, and the ability to engage biological targets that require a free amide N–H. The following quantitative evidence demonstrates why procurement decisions that prioritize the 3,5‑dimethyl‑4‑acetamido substitution pattern are justified for applications where these properties are critical.

Quantitative Differentiation Evidence for N-(3,5-Dimethyl-1,2-oxazol-4-yl)acetamide Procurement


KDM4C Inhibition: Differential Enzyme vs. Cellular Potency

The target compound displays a 50‑fold drop in potency between isolated enzyme and cell‑based KDM4C assays (IC₅₀ 200 nM vs 10 000 nM), a differential not observed for the reference inhibitor IOX1 (IC₅₀ 600 nM enzyme), indicating that the target compound may serve as a permeability‑sensitive tool for probing intracellular target engagement [1].

Epigenetics Histone Demethylase KDM4C Cellular Permeability

Hydrogen‑Bond Donor Capacity vs. N‑Methyl Analog

The target compound possesses a free amide N–H (hydrogen‑bond donor count = 1) and a computed logP of 0.3, whereas its direct N‑methyl analog (CAS 403793‑51‑1) lacks any hydrogen‑bond donor and exhibits a computed logP of 1.27 [1]. The >10‑fold decrease in predicted lipophilicity translates to improved aqueous solubility and different pharmacokinetic behavior.

Physicochemical Property Hydrogen‑Bond Donor LogP Solubility

Solid‑State Crystallinity Advantage for Purification and Formulation

The target compound exhibits a melting point of 114–115 °C, indicative of a stable crystalline solid at room temperature . In contrast, unsubstituted 3,5‑dimethylisoxazole is a liquid at ambient conditions (melting point < 25 °C), and the N‑methyl analog lacks a reported melting point, likely due to its oily nature [1]. The high crystallinity of the target simplifies purification by recrystallization and improves long‑term storage stability.

Melting Point Crystallinity Purification Formulation

MAO‑A Competitive Inhibition: Class‑Level Evidence for N‑Arylacetamides

The target compound was tested for inhibition of human placental MAO‑A and demonstrated competitive inhibition behavior [1]. A well‑characterized class of N‑arylacetamides, to which this compound belongs, has been reported to display high specificity for MAO‑A with IC₅₀ values in the 10–100 nM range for the most potent members [2]. While the exact IC₅₀ of the target compound is not publicly disclosed, its competitive binding mode places it within a validated pharmacophore that can be exploited for assay development.

Monoamine Oxidase A Competitive Inhibition Neurochemistry

Procurement‑Relevant Application Scenarios for N-(3,5-Dimethyl-1,2-oxazol-4-yl)acetamide


Epigenetic Probe Development Targeting KDM4C

The 50‑fold differential between enzyme and cellular KDM4C potency makes the target compound a useful tool for studying intracellular target engagement and for optimizing cell permeability in a series of histone demethylase inhibitors [1].

Bromodomain Ligand Design Using the 3,5‑Dimethylisoxazole Bioisostere

As the 3,5‑dimethylisoxazole core is a validated acetyl‑lysine mimic, the target compound provides a minimal pharmacophore that can be elaborated to generate potent bromodomain ligands while retaining the free amide hydrogen‑bond donor critical for interactions with conserved asparagine residues [2].

MAO‑A Inhibitor Scaffold Elaboration

The demonstrated competitive MAO‑A inhibition, coupled with the class‑level SAR showing nanomolar potency for related N‑arylacetamides, positions the target compound as a compact starting point for medicinal chemistry campaigns aimed at developing selective MAO‑A inhibitors [3].

Solubility‑Critical Biochemical and Biophysical Assays

With a logP of 0.3 and a hydrogen‑bond donor count of 1, the target compound offers superior aqueous solubility compared to its N‑methyl analog (logP 1.27), making it more suitable for high‑concentration biochemical screens, ITC, SPR, and NMR experiments where low solubility of lipophilic analogs causes aggregation or precipitation [4].

Quote Request

Request a Quote for N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.